dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Description
Dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves several steps
Biological Activity
Dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a dithiole core with various functional groups that may influence its biological activity.
Research indicates that the compound exhibits antioxidant and anticancer properties . The proposed mechanisms include:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
Biological Activity Overview
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibits proliferation in MCF-7 and HeLa cells | |
Antioxidant | Reduces oxidative stress in vitro | |
Enzyme Inhibition | Potential inhibition of specific kinases |
Anticancer Activity
A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results demonstrated a significant reduction in cell viability at concentrations of 5 µM and 10 µM, with IC50 values calculated at approximately 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells. This suggests a strong potential for therapeutic application in oncology.
Antioxidant Properties
In vitro assays indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This activity was quantified using DPPH and ABTS radical scavenging assays, showing a dose-dependent response.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the specific functional groups responsible for biological activity. Computational studies suggest that modifications to the dithiole moiety can enhance both anticancer and antioxidant activities.
Properties
Molecular Formula |
C25H29NO6S3 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO6S3/c1-8-13(9-2)21(27)26-16-11-10-14(30-5)12-15(16)17(20(33)25(26,3)4)24-34-18(22(28)31-6)19(35-24)23(29)32-7/h10-13H,8-9H2,1-7H3 |
InChI Key |
PERRHKGYTMKMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
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